N-Trichloroacetyl Florfenicol Amine
Overview
Description
N-Trichloroacetyl Florfenicol Amine is a useful research compound. Its molecular formula is C12H13Cl3FNO4S and its molecular weight is 392.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol , which is a broad-spectrum antibiotic . The primary targets of Florfenicol are both Gram-positive and Gram-negative bacterial strains .
Mode of Action
Florfenicol shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . It belongs to the class of amphenicols, which are established based on their shared phenylpropanoid structural motif .
Biochemical Pathways
It’s known that florfenicol, the parent compound, affects several biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
In a study, pharmacokinetic profiles of free Florfenicol were assessed following oral administration of 30 mg Florfenicol/kg body weight to healthy or E. coli–infected chickens . Florfenicol exhibited a substantially higher maximum plasma concentration (Cmax) compared to free Florfenicol . Furthermore, Florfenicol showed significantly higher area under the curve (AUC 0–t) than free Florfenicol as revealed from the relative bioavailability studies .
Result of Action
Its parent compound, florfenicol, is known to have a broad-spectrum antibacterial profile against both gram-positive and gram-negative bacterial strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrate and dissolved organic matters (DOMs) in the aqueous environment might occur to an important effect on environmental fate of antibacterial agents under solar irradiation .
Biological Activity
N-Trichloroacetyl Florfenicol Amine (TFA) is a derivative of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture. Understanding the biological activity of TFA is crucial for evaluating its efficacy, safety, and potential environmental impacts. This article synthesizes findings from various studies to provide a comprehensive overview of TFA's biological activity, including its effects on immune response, oxidative stress, and antibiotic resistance.
Overview of Florfenicol and Its Derivatives
Florfenicol is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria. It has a prolonged elimination half-life due to its structural modifications compared to chloramphenicol, making it resistant to enzymatic inactivation. TFA, as a derivative, is expected to retain similar antimicrobial properties while potentially exhibiting unique biological activities.
Antimicrobial Activity : TFA exhibits significant antimicrobial effects against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, which are commonly encountered in aquaculture and veterinary practices .
Immunomodulatory Effects : Research indicates that TFA may influence immune responses in aquatic species. In trials involving Oreochromis niloticus (Nile tilapia), TFA supplementation led to enhanced phagocytic activity and increased levels of pro-inflammatory cytokines (IL-6, TNF-α), suggesting an immunostimulatory effect .
Toxicological Profile
While TFA demonstrates beneficial biological activities, its toxicity profile must also be considered. Studies have reported that florfenicol can induce oxidative stress in fish, leading to tissue damage. For example, elevated levels of liver enzymes (ALT, AST) and oxidative stress markers (SOD, GPx) were observed in fish treated with florfenicol . The implications for TFA's safety profile remain to be fully elucidated but warrant careful investigation.
Environmental Impact
The persistence of antibiotic residues in the environment is a growing concern. Research shows that florfenicol and its derivatives can remain bioactive in soil environments, potentially contributing to the selection of antibiotic-resistant bacteria . This raises questions about the ecological consequences of using TFA in agricultural settings.
Table 1: Immunological Parameters Affected by TFA
Parameter | Control Group | TFA Treatment Group |
---|---|---|
Phagocytic Index | 50% | 75% |
IL-6 Levels | 10 pg/mL | 25 pg/mL |
TNF-α Levels | 5 pg/mL | 15 pg/mL |
Table 2: Oxidative Stress Indices in Fish Treated with Florfenicol
Parameter | Control Group | Florfenicol Group |
---|---|---|
ALT (U/L) | 30 | 80 |
AST (U/L) | 25 | 70 |
SOD (U/mg protein) | 150 | 200 |
GPx (U/mg protein) | 120 | 160 |
Case Studies
Case Study 1 : A study conducted on Nile tilapia indicated that dietary inclusion of TFA led to improved survival rates during disease outbreaks. The fish exhibited enhanced immune responses, which correlated with reduced mortality rates when challenged with pathogenic bacteria.
Case Study 2 : In an experimental setup assessing the environmental impact of florfenicol derivatives, soil samples treated with TFA demonstrated sustained antimicrobial activity against E. coli, suggesting that residues could pose a risk for developing antibiotic resistance in soil microbiomes.
Properties
IUPAC Name |
2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAZOSFWARISO-QVDQXJPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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